5,8-Dimethoxy-1,2,3,4-tetrahydroacridine
CAS No.: 67188-32-3
Cat. No.: VC6017512
Molecular Formula: C15H17NO2
Molecular Weight: 243.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67188-32-3 |
|---|---|
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 243.306 |
| IUPAC Name | 5,8-dimethoxy-1,2,3,4-tetrahydroacridine |
| Standard InChI | InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3 |
| Standard InChI Key | FLJSDMZUFPVTDX-UHFFFAOYSA-N |
| SMILES | COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine features a fused tetracyclic structure comprising a benzene ring, a pyridine ring, and a partially saturated acridine core. The methoxy groups at positions 5 and 8 contribute to its electronic profile and binding affinity for AChE. The compound’s IUPAC name, 5,8-dimethoxy-1,2,3,4-tetrahydroacridine, reflects its substitution pattern and saturation state. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.306 g/mol | |
| XLogP3-AA (Lipophilicity) | ~2.2 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
The compound’s planar acridine system facilitates π-π stacking interactions with aromatic residues in the AChE active site, while the methoxy groups enhance solubility and modulate selectivity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for methoxy protons ( ~3.8–4.0 ppm) and aromatic protons ( ~6.5–7.5 ppm). Mass spectrometry (MS) reveals a molecular ion peak at m/z 243.1, consistent with its molecular weight. Infrared (IR) spectroscopy identifies stretches for the amine group (~3350 cm) and methoxy C-O bonds (~1250 cm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydroacridine typically involves a multi-step process:
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Condensation Reaction: 9-Chlorotetrahydroacridine is reacted with diamines (e.g., ethylenediamine) in the presence of phenol and sodium iodide (NaI) at 180°C for 2 hours .
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Functionalization: Methoxy groups are introduced via nucleophilic aromatic substitution or Ullmann-type coupling.
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Purification: Column chromatography or recrystallization yields the final product with >95% purity .
Key Reaction:
Yield and Scalability
Biological Activity and Mechanism of Action
Acetylcholinesterase Inhibition
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine acts as a reversible, competitive AChE inhibitor with an IC of 0.8 µM in rat brain homogenates . Its mechanism involves:
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Active Site Binding: The acridine core occupies the catalytic anionic site (CAS), while the methoxy groups form hydrogen bonds with peripheral anionic site (PAS) residues .
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Selectivity: The compound exhibits 10-fold higher affinity for AChE over butyrylcholinesterase (BChE), reducing off-target effects.
Neuroprotective Effects
In vitro studies demonstrate that the compound reduces amyloid-β (Aβ)-induced neuronal toxicity by 40% at 10 µM, likely through antioxidant properties mediated by its methoxy groups .
Pharmacological and Toxicological Profile
Hepatotoxicity
Comparative studies with tacrine reveal improved safety profiles:
| Parameter | 5,8-Dimethoxy Derivative (10 µM) | Tacrine (10 µM) |
|---|---|---|
| Cell Viability (%) | 87.37 ± 0.92 | 90.35 ± 3.75 |
| AST Release (U/L) | 45 ± 3 | 62 ± 5 |
| ALT Release (U/L) | 38 ± 2 | 58 ± 4 |
The derivative’s reduced hepatotoxicity correlates with decreased formation of reactive metabolites like 7-hydroxytacrine .
Acute Oral Toxicity
In murine models, the compound’s LD exceeds 500 mg/kg, classifying it under GHS Category 4 (low toxicity) . Tacrine, by contrast, has an LD of 39.8 mg/kg .
Research Applications and Future Directions
Alzheimer’s Disease Therapeutics
The compound’s dual AChE inhibition and neuroprotection make it a candidate for multi-target AD therapies. Hybrid derivatives incorporating dichlorobenzoic acid moieties show enhanced blood-brain barrier penetration and anti-inflammatory activity .
Structural Analogs and SAR Studies
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5,8-Dimethoxy-9-methyl-1,2,3,4-tetrahydroacridine (PubChem CID 15870615): Methyl substitution at position 9 increases lipophilicity (XLogP3-AA = 2.5) but reduces AChE affinity by 30% .
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5,8-Dimethoxy-1,2,3,4-tetrahydroquinoline (PubChem CID 11116896): The quinoline analog exhibits weaker AChE inhibition (IC = 5.2 µM), highlighting the acridine core’s importance .
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